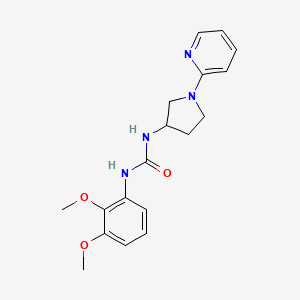![molecular formula C14H23NO4 B2971996 rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid CAS No. 2307710-65-0](/img/structure/B2971996.png)
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid is a complex organic compound with potential applications in various scientific research fields. This compound features a unique combination of structural elements that make it of particular interest in synthetic chemistry and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid typically involves multi-step organic reactions. A common route might include the reaction of a suitable starting material with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. Subsequent cyclization and hydrogenation steps can yield the octahydro-1H-isoindole framework.
Industrial Production Methods
Industrial production often involves optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Catalysts may be employed to enhance specific steps of the synthesis, and purification is achieved through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid can undergo various types of reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as KMnO₄ or Na₂Cr₂O₇.
Reduction: Reductive amination or hydrogenation can be performed under suitable conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions will vary based on the specific transformation desired, such as temperature, solvent, and time.
Major Products Formed
Depending on the reaction, products can range from oxidized derivatives to reduced amines or substituted isoindole derivatives. Each transformation can potentially yield compounds with distinct properties and applications.
Scientific Research Applications
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid has several applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: Its derivatives might be explored for their biological activity, particularly in enzyme inhibition or receptor binding studies.
Medicine: Potential pharmaceutical applications include the development of drugs targeting specific biological pathways, possibly acting as precursors for active pharmaceutical ingredients.
Industry: It can be utilized in the development of advanced materials or in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid exerts its effects depends on the context of its application. For instance, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence various cellular pathways, leading to physiological effects.
Comparison with Similar Compounds
Octahydro-1H-isoindole derivatives
tert-Butoxycarbonyl-protected amines
Structurally related carbocyclic compounds
This combination of structural complexity and synthetic accessibility makes rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSQHAPZPSICF-QRHSGQBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971915.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2971918.png)

![2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2971920.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)


![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971928.png)

![N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2971932.png)
![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)
